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molecular formula C13H19ClN4O2 B1323461 1-Boc-4-(6-chloropyridazin-3-yl)piperazine CAS No. 492431-11-5

1-Boc-4-(6-chloropyridazin-3-yl)piperazine

Cat. No. B1323461
M. Wt: 298.77 g/mol
InChI Key: MIXODQAAOQHDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697725B2

Procedure details

In a microwave vial were mixed: 1,1-dimethylethyl 1-piperazinecarboxylate (135 mg, 0.725 mmol, available from Fluke), 3,6-dichloropyridazine (90 mg, 0.604 mmol, available from Alfa Aesar) and DIPEA (0.137 mL, 0.785 mmol) in Tert-Butanol (2 mL). The reaction was stirred and heated in an Emrys Optimizer microwave at 100° C. for 20 mins then for 30 mins at 150° C. The reaction mixture was partitioned between EtOAc (20 mL) and water (20 mL) and the organic layer washed with brine (20 mL) before being dried through an hydrophobic frit and concentrated. The residue was dissolved in DCM and purified by SP4 on a 12+M silica cartridge using a gradient of 10-50% EtOAc in cyclohexane. The appropriate fractions were collected and concentrated to yield the desired product as a white solid, 1,1-dimethylethyl 4-(6-chloro-3-pyridazinyl)-1-piperazinecarboxylate (114.2 mg). LCMS (Method C): Rt=0.85, MH+=299
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.137 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:14][C:15]1[N:16]=[N:17][C:18](Cl)=[CH:19][CH:20]=1.CCN(C(C)C)C(C)C>C(O)(C)(C)C>[Cl:14][C:15]1[N:16]=[N:17][C:18]([N:4]2[CH2:5][CH2:6][N:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2][CH2:3]2)=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
135 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
90 mg
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Step Three
Name
Quantity
0.137 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a microwave vial were mixed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc (20 mL) and water (20 mL)
WASH
Type
WASH
Details
the organic layer washed with brine (20 mL)
CUSTOM
Type
CUSTOM
Details
before being dried through an hydrophobic frit
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM
CUSTOM
Type
CUSTOM
Details
purified by SP4 on a 12+M silica cartridge
CUSTOM
Type
CUSTOM
Details
The appropriate fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(N=N1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 114.2 mg
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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